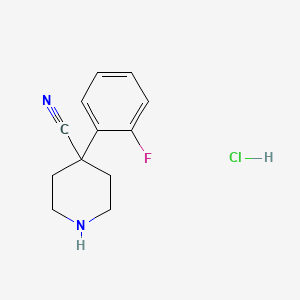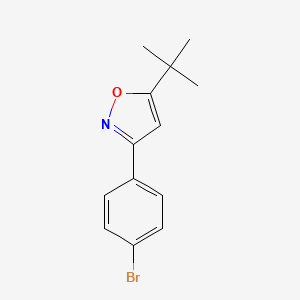![molecular formula C9H14O2 B1467846 4-Methylbicyclo[2.2.1]heptan-1-carbonsäure CAS No. 952403-56-4](/img/structure/B1467846.png)
4-Methylbicyclo[2.2.1]heptan-1-carbonsäure
Übersicht
Beschreibung
“4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid” is a molecule that contains a total of 26 bonds. There are 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
An asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Molecular Structure Analysis
The molecular structure of “4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid” is characterized by a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions .
Chemical Reactions Analysis
The chemical reactions involving “4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid” are typically facilitated by organocatalysis . The reaction is mechanistically distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .
Wissenschaftliche Forschungsanwendungen
Asymmetrische Synthese
Die bicyclische Struktur von 4-Methylbicyclo[2.2.1]heptan-1-carbonsäure macht sie zu einem exzellenten Kandidaten für die asymmetrische Synthese. Dieser Prozess ist entscheidend für die Herstellung von Molekülen mit spezifischer Chiralität - eine Eigenschaft, die in der pharmazeutischen Industrie wichtig ist, da die Orientierung eines Moleküls seine Wechselwirkung mit biologischen Systemen bestimmen kann. Die Carboxylgruppe der Verbindung ist besonders vielseitig und ermöglicht verschiedene Transformationen, die für die Synthese enantiomerenreiner Verbindungen unerlässlich sind .
Organokatalyse
Diese Verbindung spielt eine bedeutende Rolle in der Organokatalyse, insbesondere bei Reaktionen, die [4 + 2] Cycloadditionen bilden . Organokatalysatoren sind Katalysatoren, die aus kohlenstoffbasierten Molekülen bestehen, die oft nachhaltiger sind und unter milderen Bedingungen verwendet werden können als herkömmliche metallbasierte Katalysatoren. Die Verwendung von this compound in der Organokatalyse kann zu hoch enantioselektiven Reaktionen führen, ein wünschenswertes Ergebnis für die Produktion spezifischer Isomere einer Substanz .
Arzneimittelforschung
Der bicyclische Kern dieser Verbindung ist ein Merkmal in mehreren Medikamentenkandidaten. Seine Struktur ist in Verbindungen mit verschiedenen Funktionen eingebettet, darunter bioaktive Naturstoffe wie Kampfer und Sordarine. Die Entwicklung funktionalisierter Bicyclo[2.2.1]heptane ist entscheidend für zielgerichtete und diversitätsorientierte Synthesen biologisch bedeutsamer Moleküle, was sie für Anwendungen in der Arzneimittelforschung sehr wünschenswert macht .
Chirale Liganden für die Katalyse
Chirale Liganden sind unerlässlich, um Enantioselektivität in katalytischen Reaktionen zu erreichen. This compound kann als Vorläufer für die Synthese chiraler Liganden dienen, die in der Übergangsmetallkatalyse verwendet werden. Diese Liganden sind entscheidend für die Produktion von Produkten mit einem einzigen Enantiomer, die wichtig sind, um Medikamente mit der richtigen therapeutischen Wirkung herzustellen .
Studien zur molekularen Architektur
Die einzigartige molekulare Architektur der Verbindung, mit ihrem bicyclischen Kern, ermöglicht es Forschern, die Auswirkungen der Gegenwart von Brückenkopfkohlenstoffen auf molekulare Eigenschaften zu untersuchen. Dieses Verständnis ist wertvoll bei der Konstruktion neuer Moleküle mit gewünschten physikalischen und chemischen Eigenschaften, die in verschiedenen Bereichen eingesetzt werden können, darunter Materialwissenschaften und Pharmazeutika .
Entwicklung synthetischer Ansätze
Forscher sind daran interessiert, synthetische Ansätze zu entwickeln, die einen direkten Zugang zu Bicyclo[2.2.1]heptanen mit einem funktionalisierten Brückenkopf ermöglichen. Die Struktur der Verbindung bildet die Grundlage für solche synthetischen Methoden, die wichtig für die effiziente Produktion komplexer Moleküle mit potenziellen Anwendungen in Medizin und Industrie sind .
Wirkmechanismus
Target of Action
It is known that the compound is a part of a class of molecules that have various functions and are embedded in numerous compounds .
Mode of Action
The mode of action of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .
Biochemical Pathways
The compound is part of a class of molecules that are known to be involved in various biochemical processes .
Result of Action
The compound is part of a class of molecules that are known to have various functions .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the cycloaddition reactions, which are essential for the synthesis of complex organic molecules . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the transition states and intermediates in biochemical pathways.
Cellular Effects
The effects of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it has been observed to impact cell signaling pathways, potentially leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s rigid structure allows it to fit precisely into enzyme active sites, where it can either block substrate access or stabilize the enzyme-substrate complex . These interactions can lead to changes in gene expression, further influencing cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways or modulating immune responses. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites and the overall metabolic flux within cells. The compound has been shown to participate in oxidation-reduction reactions, where it acts as a substrate for specific enzymes . These interactions can lead to changes in the concentration of key metabolites, affecting cellular energy balance and biosynthetic processes.
Transport and Distribution
The transport and distribution of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid can influence its biochemical activity and effectiveness in various physiological contexts.
Subcellular Localization
The subcellular localization of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity, influencing cellular processes such as metabolism, signaling, and gene expression.
Eigenschaften
IUPAC Name |
4-methylbicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(6-8,5-3-8)7(10)11/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDZCJZFEGWLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1467771.png)

![6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1467778.png)



![4-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1467784.png)

